

Drofenine free base vs hydrochloride salt properties

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An In-depth Technical Guide to the Properties of **Drofenine** Free Base versus its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of **Drofenine** free base and its hydrochloride salt. The information is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics of these two forms of the active pharmaceutical ingredient (API). This document summarizes available quantitative data, outlines detailed experimental protocols for key characterization experiments, and visualizes the known signaling pathways of **Drofenine**.

Physicochemical Properties

The conversion of a free base to a salt form is a common strategy in drug development to enhance properties such as solubility and stability.[1] The following tables summarize the available physicochemical data for both **Drofenine** free base and its hydrochloride salt. It is important to note that experimental data for the free base is limited in the publicly available literature.

Table 1: General Physicochemical Properties



Property	Drofenine Free Base	Drofenine Hydrochloride
Chemical Formula	C20H31NO2[2]	C20H32CINO2[3]
Molecular Weight	317.47 g/mol [2]	353.93 g/mol [3]
CAS Number	1679-76-1[2]	548-66-3[3]
Appearance	Not specified (likely an oil or solid)	White to off-white solid[4]
pKa (Predicted)	9.21 ± 0.25	Not applicable

Table 2: Solubility Data

Solvent	Drofenine Free Base	Drofenine Hydrochloride
Water	Not experimentally determined (expected to be low)	≥ 33.3 mg/mL[4]
DMSO	Soluble	≥ 75 mg/mL[4], 71 mg/mL[5]
Ethanol	Not experimentally determined	~0.5 mg/mL (in a solution with DMF)
DMF	Not experimentally determined	~1 mg/mL

Table 3: Thermal Properties

Property	Drofenine Free Base	Drofenine Hydrochloride
Melting Point	Not experimentally determined	145-147 °C
Boiling Point	158 °C at 0.15 Torr (Predicted)	Not applicable

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of drug substances like **Drofenine** and its salt.



Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

- Apparatus: A calibrated melting point apparatus with a heating block, a thermometer, and sealed capillary tubes.
- Sample Preparation: A small amount of the dry, powdered sample (**Drofenine** hydrochloride) is packed into a capillary tube to a height of 2-4 mm.
- Procedure:
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a constant rate of 1-2 °C per minute.
 - The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.
- Calibration: The apparatus should be calibrated using certified reference standards with known melting points.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in water or a buffered solution. [6][7]

- Materials: The substance to be tested (**Drofenine** free base or hydrochloride salt), purified water or a buffer of a specific pH, a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of the solid substance is added to a known volume of the solvent in a sealed flask.



- The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the suspension is filtered to remove the undissolved solid.
- The concentration of the dissolved substance in the clear filtrate is determined using a validated analytical method.
- Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.

Stability Testing (Hydrolytic Stability)

This protocol assesses the stability of a drug substance in aqueous solutions at different pH values.

- Materials: The drug substance, buffers of various pH values (e.g., acidic, neutral, and basic), a temperature-controlled environment (e.g., oven or water bath), and an analytical method to quantify the drug and its degradation products.
- Procedure:
 - Solutions of the drug substance are prepared in the different pH buffers at a known concentration.
 - The solutions are stored at a specific temperature (e.g., 40 °C) for a defined period.
 - Samples are withdrawn at various time points (e.g., 0, 1, 3, and 6 months) and analyzed for the amount of the remaining drug and the formation of any degradation products.[8]
- Data Analysis: The rate of degradation can be determined, and the shelf-life of the drug in solution can be estimated. The hydrolysis of the ester linkage in **Drofenine** would be a primary focus of such a study.[9]

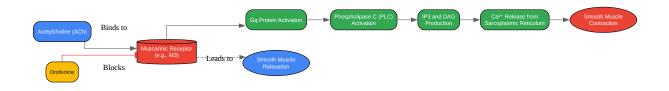
Signaling Pathways

Drofenine exerts its pharmacological effects through multiple mechanisms of action. The following diagrams illustrate the key signaling pathways involved.



Anticholinergic (Antimuscarinic) Action

Drofenine is known to have anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors.[2][5] This action leads to the relaxation of smooth muscles.[3]



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Caption: Anticholinergic action of **Drofenine** at the muscarinic receptor.

TRPV3 Agonist Pathway

Drofenine has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation and pain perception.[10][11] [12][13][14]



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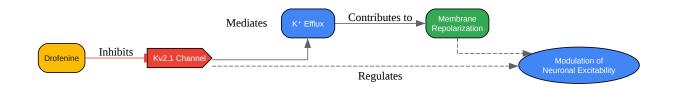
Caption: **Drofenine** as an agonist of the TRPV3 ion channel.

Kv2.1 Channel Inhibition Pathway

Recent studies have shown that **Drofenine** acts as an inhibitor of the Kv2.1 voltage-gated potassium channel, which plays a role in neuronal excitability and has been implicated in



various neurological conditions.[15][16]



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Caption: Inhibition of the Kv2.1 potassium channel by **Drofenine**.

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